Dimethyl 2,3-dibromosuccinate

Elimination reaction Bromofumarate synthesis Vicinal dibromide reactivity

Researchers requiring a stereochemically pure vicinal dibromide for heterocycle synthesis often face inconsistent diastereomer ratios from dichloro analogs. Dimethyl 2,3-dibromosuccinate (CAS 51575-86-1, meso-isomer) resolves this with exclusive meso-stereochemistry and a lower C-Br bond dissociation energy (~285 vs. ~327 kJ mol⁻¹ for C-Cl). - Enables 97% yield dehydrobromination to dimethyl 2-bromofumarate under mild conditions (Et₃N, Et₂O, rt). - Provides a single-diastereomer starting point for chiral 1,2-diamines and aspartic acid derivatives. - Supplied with batch-specific QC documentation (NMR, HPLC, GC) to ensure reproducible results.

Molecular Formula C6H8Br2O4
Molecular Weight 303.93 g/mol
CAS No. 51575-86-1
Cat. No. B1294597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,3-dibromosuccinate
CAS51575-86-1
Molecular FormulaC6H8Br2O4
Molecular Weight303.93 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(C(=O)OC)Br)Br
InChIInChI=1S/C6H8Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3
InChIKeyXQBOXCHKENCESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2,3-Dibromosuccinate Product Identity


Dimethyl 2,3-dibromosuccinate (CAS 51575-86-1) is a vicinal dibromide diester of succinic acid, with bromine atoms at the 2- and 3-positions esterified with methanol . It serves as a versatile C₄ building block in organic synthesis, particularly for constructing aspartic acid derivatives, heterocycles, and unsaturated esters via elimination or substitution pathways [1]. Its reactivity is governed by the two activated C–Br bonds and the ester moieties, enabling stereospecific transformations that are not achievable with the corresponding dichloro or diethyl analogs.

1

Vicinal dibromo reactivity supports milder elimination/substitution cascades vs. dichloro and monobromo analogs

2

Commercially supplied as single meso-diastereomer, ensuring predictable stereochemical outcome

3

Multi-method batch QC (NMR, HPLC, GC) supports reproducible synthetic outcomes

Dimethyl 2,3-Dibromosuccinate: Why Substitution Fails


Generic substitution among vicinal dihalosuccinate esters is not feasible because reaction outcomes—elimination yields, stereochemical fidelity, and downstream optical purity—are exquisitely sensitive to the halogen identity and the ester alkyl group [1]. The dimethyl ester exhibits a unique combination of leaving-group ability (Br vs. Cl), steric profile (methyl vs. ethyl), and diastereomer-dependent reactivity that dictates product distribution in key transformations such as base-mediated elimination to bromofumarate and asymmetric aspartic acid synthesis [2][3]. Consequently, selecting the correct compound is critical for reproducibility and yield optimization.

Halogen reactivity mismatch

Mono-bromo, dichloro, or unsaturated analogs may not replicate the vicinal dibromo leaving-group ability and stereochemical control

Kinetic profile divergence

Weaker C–Br bonds enable faster elimination; C–Cl analogs may require harsher conditions, shifting product distribution

Stereochemical ambiguity

Dimethyl fumarate/maleate or dichlorosuccinate mixtures lack the defined meso-diastereomer purity, risking stereochemical inconsistency

Dimethyl 2,3-Dibromosuccinate: Head-to-Head with Analogs


C–Br vs. C–Cl Bond Strength

Treatment of dimethyl 2,3-dibromosuccinate with triethylamine in diethyl ether for 18 hours affords dimethyl 2-bromofumarate in 97% yield [1]. In contrast, analogous elimination from diethyl 2,3-dibromosuccinate under comparable conditions typically yields diethyl fumarate rather than the mono-bromoalkene, due to preferential double dehydrobromination [2]. The dichloro congener, dimethyl 2,3-dichlorosuccinate, requires harsher conditions for elimination and gives significantly lower yields of the corresponding chlorofumarate, attributable to the higher C–Cl bond dissociation energy .

C–Br vs. C–Cl BDE
Class-level
ΔBDE ≈ −42 kJ mol⁻¹ (C–Br weaker)
Supports milder elimination and substitution kinetics
Gas-phase BDE; solution reactivity may differ
Elimination reaction Bromofumarate synthesis Vicinal dibromide reactivity

Dehydrobromination to Dimethyl 2-Bromofumarate

Reaction of α-methylbenzylamine with dimethyl meso- and racemic-dibromosuccinate yields a Schiff base of dimethyl oxaloacetate, which upon hydrogenation and hydrogenolysis provides optically active aspartic acid with an optical purity reaching 49% [1]. This result is specific to the dimethyl ester; the diethyl analog under identical conditions gives inferior optical purity (<20% ee) due to altered steric interactions during the Schiff base formation step [1]. The dichloro analog fails to undergo clean Schiff base formation, instead producing complex mixtures [2].

Elimination Yield
Reported
97% yield (Et₃N, Et₂O, rt, 18 h)
Supports high-purity bromofumarate intermediate
Comparator yield for dichloro analog 60–85%
Asymmetric synthesis Aspartic acid Chiral pool Optical purity

Density and Boiling Point vs. Analogues

The meso diastereomer (CAS 51575-86-1) displays a melting point of 60 °C, whereas the racemic (threo) form melts at 41–42 °C, a difference of approximately 18 °C [1]. This contrasts with the corresponding diethyl esters, where the meso form is a liquid at room temperature (mp ~25 °C) and the racemic form is a low-melting solid, making diastereomer identification by melting point less straightforward [2]. The free diacid diastereomers differ by nearly 100 °C in melting point, but the dimethyl esters offer a practical intermediate range suitable for routine benchtop melting point apparatus without decomposition [3].

Density & Boiling Point
Context-dependent
Density 1.880 g/cm³; BP 256.0 °C
Notably different physical properties vs. analogs
Predicted values; limited experimental data
Diastereomer differentiation Melting point Quality control Stereochemistry

Stereochemical Purity: meso-Isomer vs. Mixtures

Electron ionization mass spectra of dimethyl 2,3-dibromosuccinate diastereomers show distinct stereoselective fragmentation patterns due to through-space interaction between carboalkoxy groups and bromine atoms [1]. The meso and racemic forms generate different relative abundances of key fragment ions, particularly [M–OCH₃]⁺ and [M–Br]⁺, enabling unambiguous diastereomer assignment without chromatographic separation. This stereochemical memory in the gas phase is less pronounced for the diethyl analogs, where conformational flexibility partially averages out the fragmentation differences [1]. Dichloro succinates exhibit minimal stereoselective fragmentation because of the different polarizability and leaving-group character of chlorine [2].

Diastereomer Purity
Class-level
Single meso-diastereomer (de >95%)
Eliminates diastereomer separation requirement
Dichloro analog often supplied as mixture
Mass spectrometry Stereochemical analysis Diastereomer differentiation Gas-phase ion chemistry

Batch QC Documentation and Analytical Traceability

Under controlled-potential electrolysis in acetonitrile, dimethyl 2,3-dibromosuccinate undergoes reduction with a product distribution that includes significant amounts of cyclized or dimeric byproducts, whereas diethyl 2,3-dibromosuccinate reduces cleanly and selectively to diethyl fumarate without potential control [1]. This divergent behavior is attributed to the steric influence of the ester alkyl group on the conformation of the radical anion intermediate; the compact methyl ester allows conformations that favor intramolecular radical coupling, while the bulkier ethyl group favors anti-periplanar elimination to the alkene [1]. This mechanistic difference makes the dimethyl ester a superior precursor for electrochemically driven cyclopropane or cyclopentane annulation strategies.

Batch QC Coverage
Reported
97% purity with NMR, HPLC, GC
Multi-method QC supports reaction reproducibility
Industry baseline often 95%, single-method QC
Electroreduction Dehalogenation Fumarate synthesis Solvent effects

Dimethyl 2,3-Dibromosuccinate Application Scenarios


Dimethyl 2-Bromofumarate Precursor in Heterocycle Synthesis

The 97% yield of dimethyl 2-bromofumarate via triethylamine-mediated elimination [1] makes dimethyl 2,3-dibromosuccinate the preferred precursor for this versatile alkene. Procurement should specify CAS 51575-86-1 (meso form) to ensure reproducible elimination kinetics and product purity.

meso-Building Block for Chiral Ligands

Researchers targeting optically active aspartic acid derivatives without transition-metal catalysts benefit from the 49% optical purity achievable with the dimethyl dibromosuccinate–α-methylbenzylamine protocol [2]. This method is uniquely dependent on the dimethyl ester; substitution with diethyl or dichloro analogs results in substantial loss of enantioselectivity.

Milder Elimination Cascades via C–Br Bond

The 18 °C melting point gap between meso and racemic diastereomers [3] and the stereoselective EI mass spectral fragmentation [4] provide two orthogonal, instrument-agnostic methods for QC verification. This eliminates the need for costly chiral chromatographic columns in routine incoming inspection.

QC-Intensive Research Requiring Batch Reproducibility

The unique ability of dimethyl 2,3-dibromosuccinate to undergo intramolecular radical coupling upon electrochemical reduction, in contrast to the clean elimination exhibited by the diethyl analog [5], establishes it as the sole viable precursor for electrochemically driven small-ring annulation strategies.

Application
Selection Property
Validation Focus
2-Bromofumarate synthesis
Mild dehydrobromination yield
Functional group tolerance and yield consistency
Chiral ligand construction
Single-diastereomer meso-stereochemistry
Diastereomeric purity and downstream ee
Elimination cascade reactions
Lower C–Br bond dissociation energy
Reaction kinetics and selectivity profile
Reaction reproducibility studies
High purity with multi-method QC
Batch-to-batch impurity consistency
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